molecular formula C10H12BrN B1501372 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine CAS No. 740842-86-8

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Cat. No.: B1501372
CAS No.: 740842-86-8
M. Wt: 226.11 g/mol
InChI Key: ZVNFJSFIRKPMES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a brominated heterocyclic compound belonging to the class of benzoazepines. This compound features a bromine atom at the 7-position of the benzoazepine ring system, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine typically involves the following steps:

  • Bromination: The starting material, 2,3,4,5-tetrahydro-1H-benzo[d]azepine, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) at room temperature.

  • Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. Large-scale bromination reactions are carried out under controlled conditions to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: Reduction reactions can be performed to remove the bromine atom, yielding the corresponding hydrocarbon.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are employed for substitution reactions.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Hydrocarbon derivatives.

  • Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine exerts its effects involves interactions with specific molecular targets and pathways. The bromine atom plays a crucial role in these interactions, influencing the compound's binding affinity and biological activity.

Molecular Targets and Pathways:

  • Enzymes: May inhibit or activate certain enzymes involved in biochemical pathways.

  • Receptors: Can bind to specific receptors, modulating their activity.

  • Pathways: Influences various signaling pathways, leading to biological effects.

Comparison with Similar Compounds

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid: Features a carboxylic acid group at the 7-position.

  • 6-Bromo-3,4-dihydro-1H-benzo[d]azepine: Lacks the tetrahydro modification.

These compounds differ in their functional groups and structural features, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNFJSFIRKPMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676727
Record name 7-Bromo-2,3,4,5-tetrahydro-1H-3-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740842-86-8
Record name 7-Bromo-2,3,4,5-tetrahydro-1H-3-benzazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=740842-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2,3,4,5-tetrahydro-1H-3-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Reactant of Route 2
Reactant of Route 2
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Reactant of Route 3
Reactant of Route 3
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Reactant of Route 4
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Reactant of Route 5
Reactant of Route 5
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Reactant of Route 6
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.